1,3-dioxo-2-(3-phenylpropyl)-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
Description
The compound 1,3-dioxo-2-(3-phenylpropyl)-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetic isoindole-1,3-dione derivative featuring a 3-phenylpropyl substituent at position 2 and a pyridin-2-yl carboxamide group at position 4. Its molecular formula is C₂₃H₂₁N₃O₃, with a molecular weight of 387.44 g/mol. The isoindole core provides a rigid aromatic scaffold, while the phenylpropyl and pyridinyl moieties modulate electronic and steric properties, influencing solubility, bioavailability, and target interactions .
Properties
Molecular Formula |
C23H19N3O3 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
1,3-dioxo-2-(3-phenylpropyl)-N-pyridin-2-ylisoindole-5-carboxamide |
InChI |
InChI=1S/C23H19N3O3/c27-21(25-20-10-4-5-13-24-20)17-11-12-18-19(15-17)23(29)26(22(18)28)14-6-9-16-7-2-1-3-8-16/h1-5,7-8,10-13,15H,6,9,14H2,(H,24,25,27) |
InChI Key |
AJLYQMGAYDKWAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=N4 |
Origin of Product |
United States |
Biological Activity
The compound 1,3-dioxo-2-(3-phenylpropyl)-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a member of the isoindole family and has drawn attention for its potential biological activities, particularly in the context of drug development. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C26H23N3O4
- Molecular Weight : 441.5 g/mol
- CAS Number : 1144429-05-9
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines while sparing non-tumorigenic cells. For instance, in a study examining derivatives of thalidomide, certain compounds demonstrated significant growth inhibition in tumorigenic murine liver cell lines at concentrations as low as 10 µM without affecting healthy cells .
The proposed mechanism involves the modulation of key signaling pathways associated with cancer cell proliferation and motility. Research indicates that this compound may alter the levels and localization of phosphoproteins critical for cell signaling, thereby influencing cellular behaviors related to cancer progression .
Case Studies
-
Study on Cell Line Sensitivity :
- A comparative analysis was conducted on matched pairs of healthy and tumorigenic murine liver cell lines treated with various isoindole derivatives. The results showed that specific modifications to the isoindole scaffold enhanced selectivity towards tumor cells while minimizing effects on normal cells .
-
In Vivo Studies :
- Further investigations are needed to evaluate the in vivo efficacy and safety profile of this compound. Preliminary data suggest it may have a favorable pharmacokinetic profile, but comprehensive studies are required to confirm these findings.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Key Differences
The following table summarizes critical differences between the target compound and its structural analogs:
Pharmacological and Physicochemical Comparisons
Electronic and Steric Effects
- The 2,6-diethylphenyl group in C₂₂H₂₆N₂O₃ creates significant steric bulk, which may hinder binding to compact enzymatic pockets but improve selectivity for hydrophobic interfaces .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of 1,3-dioxo-2-(3-phenylpropyl)-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide?
- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to reduce side reactions. For example, using tert-butyl hydroperoxide (TBHP) as an oxidant in chalcone-derived syntheses can improve cyclization efficiency. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) helps isolate the target compound .
Q. What advanced spectroscopic techniques are critical for confirming the stereochemistry of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is definitive for resolving stereochemistry, as demonstrated in analogous isoindole derivatives. Complement this with 2D NMR (e.g., NOESY for spatial proximity) and high-resolution mass spectrometry (HRMS) to validate molecular integrity .
Q. Which co-solvent systems improve the aqueous solubility of this hydrophobic compound?
- Methodological Answer : Use co-solvents like PEG-400 or cyclodextrin-based nano-formulations. Membrane technology principles (e.g., lipid-based carriers) can enhance bioavailability, as outlined in separation and formulation engineering studies .
Advanced Research Questions
Q. How can molecular docking studies predict the binding affinity of this compound with kinase targets?
- Methodological Answer : Employ software like AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Predictive platforms like ACD/Labs Percepta can estimate physicochemical properties influencing binding .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data?
- Methodological Answer : Re-evaluate pharmacokinetic parameters (e.g., metabolic stability via liver microsomes) and employ physiologically based pharmacokinetic (PBPK) modeling. Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) to rule out assay-specific artifacts .
Q. How can structure-activity relationship (SAR) studies optimize the phenylpropyl and pyridinyl moieties?
- Methodological Answer : Systematically replace substituents using parallel synthesis. For example, fluorination of the phenyl ring (to enhance lipophilicity) or introducing electron-withdrawing groups on the pyridinyl moiety (to modulate hydrogen bonding). Assess bioactivity via high-throughput screening (HTS) .
Q. What chromatographic techniques effectively separate diastereomers of this compound?
- Methodological Answer : Use chiral stationary phases (CSPs) in HPLC, such as cellulose tris(3,5-dimethylphenylcarbamate). Optimize mobile phase composition (e.g., n-hexane/isopropanol with 0.1% trifluoroacetic acid) for baseline resolution, guided by separation technology frameworks .
Q. How do in silico toxicology models predict hepatotoxicity risks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
